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Compound of Interest

Compound Name: JT001 sodium

Cat. No.: B15612199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the oral antiviral

agent VV116 and its parent nucleoside. VV116 is a tri-isobutyrate ester prodrug of a deuterated

remdesivir analog, designed for enhanced oral bioavailability.[1][2] Upon administration, VV116

is rapidly and almost completely metabolized into its active parent nucleoside, referred to as

116-N1 or X1.[3][4] This active metabolite is a deuterated form of GS-441524, the primary

circulating nucleoside metabolite of remdesivir.[3][4] The data presented herein is supported by

experimental findings from preclinical and clinical studies.

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of the VV116 metabolite

(116-N1/X1) following oral administration of VV116, and the parent nucleoside GS-441524

after both oral (PO) and intravenous (IV) administration in various species.

Table 1: Pharmacokinetic Parameters of VV116's active metabolite (116-N1/X1) after Oral

Administration of VV116
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Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h) t1/2 (h)
AUC
(ng·h/mL)

Referenc
e

Human

25 - 800

mg (single

dose)

Dose-

dependent
1.0 - 2.5 4.80 - 6.95

Dose-

dependent
[3][5]

Mouse

(C57BL/6J)

Not

specified

10,700 ±

100
0.25

Not

Reported

19,484 ±

1109
[4]

Note: Following oral administration, the prodrug VV116 was not detected in plasma, while its

metabolite 116-N1 was observed.[3][5]

Table 2: Pharmacokinetic Parameters of GS-441524 (Parent Nucleoside)
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Specie
s

Admini
stratio
n
Route

Dose
(mg/kg
)

Cmax
(ng/mL
)

Tmax
(h)

t1/2 (h)
Bioava
ilabilit
y (F%)

AUC
(ng·h/
mL)

Refere
nce

Mouse

(C57BL

/6)

IV 5 - - - - - [6]

PO 10 582 1.5 3.9 39% 2,540 [6]

Rat

(Spragu

e-

Dawley)

IV 1 - - - - - [6]

PO 10 - - - 33% - [6]

Dog

(Beagle

)

IV 2 - - ~4 - - [6]

PO 5 - - ~4 85% - [6]

Monkey

(Cynom

olgus)

IV 2 - - - - - [6]

PO 5 - - - 8.3% - [6]

Cat PO 25 10,290 3-8 - - - [7]

Experimental Protocols
The data presented in this guide are derived from studies employing standardized

methodologies for pharmacokinetic analysis.

Human Pharmacokinetic Studies (VV116)
A Phase I clinical trial (NCT05341609) was conducted in healthy Chinese male subjects to

evaluate the safety, tolerability, and pharmacokinetics of VV116.[3][5] The study involved single
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ascending-dose (SAD) and multiple ascending-dose (MAD) cohorts.[5]

Administration: Subjects received single oral doses of VV116 tablets ranging from 25 mg to

800 mg.[3][5]

Sample Collection: Blood samples were collected at scheduled time points post-

administration.[5]

Bioanalysis: Plasma concentrations of VV116 and its primary metabolite, 116-N1, were

determined using a validated ultra-high performance liquid chromatography-tandem mass

spectrometry (UHPLC-MS/MS) method.[3][5] For metabolite characterization, Ultra-High-

Performance Liquid Chromatography with Orbitrap Mass Spectrometry (UHPLC-Orbitrap-

MS) was used.[3]

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key

pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 from the plasma

concentration-time data of 116-N1.[3][5]

Animal Pharmacokinetic Studies (VV116 and GS-441524)
Preclinical pharmacokinetic studies were conducted in various animal models, including mice,

rats, dogs, and monkeys, to determine the disposition and bioavailability of the compounds.

Administration: For VV116, oral gavage was used.[4] For GS-441524, both intravenous (IV)

and oral (PO) administrations were performed to assess absolute bioavailability.[6]

Sample Collection: Serial blood samples were collected from the animals at predetermined

time points after drug administration.

Bioanalysis: Plasma samples were processed and analyzed for drug concentrations using

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-

compartmental analysis of the plasma concentration-time profiles.
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Visualizations: Mechanism of Action and
Experimental Workflow
Mechanism of Action
VV116 acts as a prodrug that is intracellularly converted to its active triphosphate form, which

in turn inhibits viral replication. Upon oral administration, VV116 is efficiently absorbed and

hydrolyzed by cellular enzymes to its parent nucleoside, 116-N1.[8][9] This nucleoside

subsequently undergoes phosphorylation by host cell kinases to form the active nucleoside

triphosphate (116-NTP).[9][10] The active 116-NTP acts as a competitive inhibitor of the viral

RNA-dependent RNA polymerase (RdRp), leading to termination of the nascent viral RNA

chain and suppression of viral replication.[4][9]
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Caption: Metabolic activation pathway of VV116 to its active triphosphate form.
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Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study,

from drug administration to data analysis.
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Caption: Standard workflow for a comparative pharmacokinetic study.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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